molecular formula C8H5FIN B3255792 5-fluoro-6-iodo-1H-indole CAS No. 259860-35-0

5-fluoro-6-iodo-1H-indole

Cat. No.: B3255792
CAS No.: 259860-35-0
M. Wt: 261.03 g/mol
InChI Key: GEAPQCVRUKYWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-6-iodo-1H-indole: is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-iodo-1H-indole typically involves the halogenation of an indole precursor. One common method is the electrophilic substitution reaction where an indole derivative is treated with fluorinating and iodinating agents under controlled conditions. For instance, starting with 5-fluoroindole, iodination can be achieved using iodine and a suitable oxidizing agent like silver trifluoroacetate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation steps, purification, and crystallization to obtain the desired compound with high purity. The reaction conditions are optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-fluoro-6-iodo-1H-indole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Stille coupling, where the iodine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-fluoro-6-iodo-1H-indole is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Its derivatives are explored for their ability to interact with biological targets such as enzymes and receptors.

Industry: In the material science industry, this compound is used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-fluoro-6-iodo-1H-indole and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target molecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-fluoroindole
  • 6-iodoindole
  • 5-bromo-6-iodoindole

Comparison: 5-fluoro-6-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. Compared to 5-fluoroindole, the additional iodine atom in this compound can enhance its reactivity in coupling reactions. Compared to 6-iodoindole, the fluorine atom in this compound can improve its biological activity and metabolic stability.

Properties

IUPAC Name

5-fluoro-6-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPQCVRUKYWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318825
Record name 5-Fluoro-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-35-0
Record name 5-Fluoro-6-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259860-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-6-iodo-1H-indole
Reactant of Route 2
5-fluoro-6-iodo-1H-indole
Reactant of Route 3
5-fluoro-6-iodo-1H-indole
Reactant of Route 4
5-fluoro-6-iodo-1H-indole
Reactant of Route 5
5-fluoro-6-iodo-1H-indole
Reactant of Route 6
Reactant of Route 6
5-fluoro-6-iodo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.